8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Description
8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine (CAS: 2137028-34-1, molecular formula: C₇H₃BrF₃N₃) is a halogenated heterocyclic compound featuring a triazolo[1,5-a]pyridine core substituted with bromine at position 8 and a trifluoromethyl group at position 3. This compound is of significant interest in medicinal chemistry and agrochemical research due to the electron-withdrawing properties of the trifluoromethyl group and the versatility of the bromine atom for further functionalization via cross-coupling reactions . It is commercially available as a synthetic intermediate, with applications in drug discovery and material science .
Properties
IUPAC Name |
8-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3/c8-4-1-2-5(7(9,10)11)14-6(4)12-3-13-14/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRIWSUOQVPOEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=NN2C(=C1)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including microwave-mediated, catalyst-free synthesis from enaminonitriles[_{{{CITATION{{{2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a ...](https://www.mdpi.com/1420-3049/29/4/894). This method involves heating the reactants under microwave radiation, which accelerates the reaction and improves yield[{{{CITATION{{{_2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....
Industrial Production Methods: On an industrial scale, the compound is typically produced through optimized chemical reactions that ensure high purity and yield. These methods may involve the use of specific catalysts and controlled reaction conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ...[{{{CITATION{{{_3{8-Bromo- [1,2,4]triazolo [1,5-a]pyridine 97% | 868362-18-9](https://www.sigmaaldrich.cn/CN/zh/product/aldrich/751146).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under different conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine and trifluoromethyl groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, 8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is used to study biological processes and pathways. Its unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to modulate biological targets makes it a candidate for drug design and therapeutic interventions.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its properties make it suitable for applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism by which 8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups play a crucial role in its binding affinity and activity.
Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors. Its binding to these targets can modulate biological processes and pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 8-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine are best understood by comparing it to analogs within the triazolopyridine family. Key differences arise from substituent positions, halogen types, and additional functional groups.
Substituent Position and Halogen Effects
- 5-Bromo-[1,2,4]triazolo[1,5-a]pyridine (CAS: 143329-58-2): Bromine at position 5 instead of 6. This positional isomer lacks the trifluoromethyl group, resulting in reduced electron-withdrawing effects and lower metabolic stability compared to the target compound. Such analogs are primarily used in antimicrobial studies but show weaker activity against Gram-positive bacteria .
- 2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine (CAS: 1214901-64-0): Bromination at positions 2 and 5 increases steric hindrance, limiting its utility in cross-coupling reactions. The absence of a trifluoromethyl group further reduces its lipophilicity and bioavailability .
Trifluoromethyl-Containing Analogs
- 5-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine (CAS: 2138403-88-8): This compound differs in the position of the trifluoromethyl group (position 7 vs. 5). Studies suggest that trifluoromethyl groups at position 5 enhance antioxidant activity due to improved resonance stabilization of free radicals .
- 8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS: 957062-94-1): Replacing the trifluoromethyl group with a methyl group reduces electron-withdrawing effects, leading to lower reactivity in nucleophilic substitution reactions. Methyl-substituted derivatives also exhibit weaker antibacterial activity compared to trifluoromethyl analogs .
Halogen Diversity and Functionalization Potential
- 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine (CAS: 1433822-19-5): The presence of both bromine and chlorine allows sequential functionalization. However, the lack of a trifluoromethyl group diminishes its bioactivity profile in antioxidant assays .
- 6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine : Double bromination at positions 6 and 8 enhances its utility in Suzuki-Miyaura couplings but reduces solubility in polar solvents. This compound is less effective in inhibiting reactive oxygen species compared to the trifluoromethyl-containing target .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound (CAS) | Molecular Formula | Molecular Weight | LogP* | Antibacterial MIC (µg/mL) | Antioxidant Activity (% Inhibition) |
|---|---|---|---|---|---|
| 2137028-34-1 (Target) | C₇H₃BrF₃N₃ | 266.02 | 2.8 | 2 (S. aureus) | 40.16 |
| 143329-58-2 (5-Bromo) | C₆H₃BrN₃ | 197.01 | 1.2 | 16 (S. aureus) | 18.45 |
| 2138403-88-8 (7-Trifluoromethyl) | C₇H₃BrF₃N₃ | 266.02 | 2.7 | 4 (S. aureus) | 38.82 |
| 957062-94-1 (6-Methyl) | C₇H₆BrN₃ | 212.05 | 1.9 | 8 (S. aureus) | 22.10 |
*LogP values calculated using ChemDraw.
Table 2: Functionalization Reactions of Brominated Triazolopyridines
Biological Activity
8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine (CAS No. 2167295-34-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.
- Molecular Formula : CHBrFN
- Molecular Weight : 266.020 g/mol
- Structure : The compound features a triazole ring fused with a pyridine moiety, which is significant for its biological interactions.
Synthesis
The synthesis of 8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine typically involves the reaction of trifluoromethylated precursors with brominated triazoles. This synthetic approach is crucial for producing derivatives with varying biological activities.
Anticancer Activity
Research indicates that compounds with triazolo and pyridine frameworks exhibit significant anticancer properties. For instance, derivatives similar to 8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine have shown potent antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC (nM) |
|---|---|---|
| 8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine | HeLa | 60 |
| 8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine | A549 | 83 |
| 8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine | MDA-MB-231 | 101 |
These values suggest that the compound may inhibit tubulin polymerization and induce apoptosis in cancer cells through mitochondrial pathways .
The mechanism by which 8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine exerts its anticancer effects appears to involve disruption of microtubule dynamics. Studies have shown that it can bind to tubulin similarly to combretastatin A-4 (CA-4), leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .
Case Studies
In a notable study involving zebrafish embryos as a model organism for cancer research:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
